N3-PEG4-Hydrazide
Description
N3-PEG4-Hydrazide is a bifunctional click chemistry reagent comprising an azide (N3) group, a tetraethylene glycol (PEG4) spacer, and a hydrazide (-NH-NH2) terminal group. This compound is widely used in bioconjugation, drug delivery, and materials science due to its dual reactivity:
- Azide Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling .
- Hydrazide Group: Reacts with carbonyl groups (e.g., ketones, aldehydes) to form stable hydrazone bonds, facilitating conjugation with biomolecules .
- PEG4 Spacer: Enhances solubility, reduces steric hindrance, and improves pharmacokinetics in biological systems .
Properties
Molecular Formula |
C11H24N5O5+ |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h12H,1-10H2,(H2,13,14)/p+1 |
InChI Key |
AMIJGCUNMPJLHY-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=N)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N3-PEG4-Hydrazide
General Synthetic Strategy
The synthesis of this compound typically involves the following steps:
- Starting material : A PEG4 spacer functionalized with an azide group at one terminus (N3-PEG4).
- Conversion of terminal ester or activated carboxyl group to hydrazide : This is commonly achieved by reacting the ester or acid derivative with hydrazine hydrate under reflux conditions.
- Purification and characterization : The product is purified by extraction, chromatography, or preparative HPLC and characterized by NMR, MS, and other spectroscopic methods.
Specific Preparation Protocols
Hydrazinolysis of PEG4-Azide Esters
One common route is the hydrazinolysis of N3-PEG4 esters to yield the hydrazide. For example, N3-PEG4-ABNOBz (a benzoyl-protected azide-PEG4 ester) is dissolved in methanol, and 10% w/w potassium hydroxide in methanol is added. The mixture is stirred at room temperature for 30 minutes to 1 hour, resulting in complete conversion as monitored by thin-layer chromatography (TLC). After reaction, the mixture is evaporated, dissolved in water, and extracted with dichloromethane. The organic phase is dried and evaporated to yield crude N3-PEG4-ABNOH (the hydrazide form), which is then purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure product as a clear oil with yields around 70-73%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | N3-PEG4-ABNOBz + 10% KOH/MeOH | Hydrolysis of ester to hydrazide |
| 2 | Stir at room temperature, 30-60 min | Full conversion (TLC monitored) |
| 3 | Extraction with CH2Cl2, drying | Crude hydrazide product |
| 4 | Preparative HPLC purification | Pure this compound |
Characterization data example:
- ^1H NMR (CDCl3, 500 MHz): Multiplets and triplets corresponding to PEG chain and hydrazide protons observed, confirming structure.
Hydrazide Formation via High-Temperature Hydrazinolysis
Another classical method involves refluxing esters with hydrazine hydrate in methanol or similar solvents at elevated temperatures (typically 0.5 to 12 hours). This method is widely used for hydrazide synthesis but may suffer from side reactions such as tetrazine formation due to intermolecular condensation at high temperatures, complicating purification and reducing yield. For example, in the synthesis of caprylic hydrazide from ethyl octanoate, reflux with hydrazine hydrate (4 equivalents) for 12 hours gave a 68% yield. This approach can be adapted for PEG4-azide esters but requires careful optimization to avoid side products.
Purification and Analytical Characterization
- Preparative HPLC is preferred for purification due to the polarity and hydrophilicity of PEG-based hydrazides.
- Thin-layer chromatography (TLC) with hexane/ethyl acetate mixtures (e.g., 1:2) is used for monitoring reaction progress.
- NMR spectroscopy (^1H and ^13C) confirms the chemical structure and purity.
- Mass spectrometry (MS) and high-resolution MS (HRMS) provide molecular weight confirmation.
- FT-IR spectroscopy can be used to verify the presence of characteristic hydrazide N-H and C=O stretches.
- Extraction methods : Liquid-liquid extraction using dichloromethane or water-immiscible ionic liquids helps separate the product from reaction mixtures, especially in ionic liquid-based syntheses.
Research Data and Results Summary
Notes on Ionic Liquid-Based Bioconjugation and Use of this compound
Recent studies have incorporated this compound in bioconjugation reactions using ionic liquids as solvents. After periodate oxidation of glycoproteins to generate aldehyde groups, this compound is reacted overnight to form hydrazone linkages. Post-reaction, acetone precipitation and liquid-liquid extraction protocols are used to purify the hydrazone products from ionic liquid mixtures. These methods facilitate efficient bioconjugation and purification at microliter scales, enabling downstream applications such as click chemistry via the azide group on the PEG spacer.
Chemical Reactions Analysis
Click Chemistry Reactions
N3-PEG4-Hydrazide is frequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of click chemistry . The azide group reacts with alkyne-containing molecules to form stable triazole linkages .
This reaction is highly specific and efficient, making it suitable for creating bioconjugates with precise targeting capabilities in biological systems. For instance, this compound can react with alkyne-tagged molecules, enabling selective reactions and targeting.
Hydrazide Reactions with Carbonyl Compounds
The hydrazide moiety of this compound can react with carbonyl compounds such as aldehydes and ketones to form hydrazones .
This reaction is particularly useful in bioconjugation, where the hydrazide group can attach to carbonyl groups found in oxidized proteins or modified saccharides . Many saccharides and RNAs containing 1,2-diol fragments can be oxidized with periodate to form aldehydes, which then react with hydrazides .
Studies on Biological Activity and Interactions
This compound exhibits significant biological activity due to its ability to form stable linkages with biomolecules such as proteins and nucleic acids. Interaction studies often focus on its binding capabilities with various biomolecules. The azide group allows for selective reactions with alkyne-tagged molecules, facilitating precise targeting in biological systems. Studies typically evaluate the compound's therapeutic efficacy and safety when linked via this compound.
Scientific Research Applications
N3-PEG4-Hydrazide is a versatile compound with applications spanning across biochemical, material science, and therapeutic fields. It is a polyethylene glycol derivative characterized by a hydrazide functional group and an azide group, which enhances its solubility in aqueous solutions. The azide group allows for specific reactions, such as copper-catalyzed azide-alkyne cycloaddition, while the hydrazide moiety can react with carbonyl compounds.
Case Studies
- Receptor-Proximal Protein Profiling: A study utilized hydrazide-PEG4-desthiobiotin (Hyd-PEG4-dBt) for phototriggered profiling of receptor-proximal proteins in vivo . By administering Hyd-PEG4-dBt and photoirradiating the cerebellum, researchers identified 13 proteins, including GRIA4, OLFM3, and GRID2, as AMPAR-proximal proteome components .
- Dual Chemical Labeling-Assisted Sequencing (DCL-seq): A novel approach was devised for mapping AP sites using dual chemical labeling .
Data Table: this compound and Structurally Similar Compounds
| Compound Name | Functional Groups | Key Features |
|---|---|---|
| N3-PEG4-Amine | Azide, Amine | Bifunctional crosslinker for amine coupling |
| N3-PEG24-Hydrazide | Azide, Hydrazide | Longer PEG chain for enhanced solubility |
| Azido-PEG4-t-Boc-hydrazide | Azide, Boc-protected Hydrazide | Protects hydrazine during reactions |
| N3-PEG4-Tos | Azide, Tosyl | Heterofunctional crosslinker |
Mechanism of Action
The mechanism of action of N3-PEG4-Hydrazide primarily involves its role as a linker in bioconjugation reactions. The azide group allows for selective and efficient conjugation with alkyne-containing molecules through click chemistry. This enables the formation of stable triazole linkages, which are crucial for the stability and functionality of the resulting bioconjugates .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Features of PEG-Based Hydrazides and Azides
Key Observations :
Pharmacokinetic and Stability Data
Table 2: Comparative Stability and Biodistribution
Notes:
Bioconjugation Efficiency
In Vivo Performance
- A 99mTc-labeled PEG4-hydrazide derivative demonstrated rapid blood clearance (90% by 60 minutes) and tumor-to-muscle ratios of 4.16 ± 0.62 at 4 hours in xenograft models .
Q & A
Basic: What are the recommended methods for synthesizing N3-PEG4-Hydrazide with high purity?
Answer:
Synthesis typically involves hydrazide functionalization of PEG derivatives. Key steps include:
- Hydrazine Hydrate Reaction : Reacting PEG-tethered azide precursors with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux (2–3 hours) to form the hydrazide group .
- Solvent Optimization : Use of trifluoroethanol (TFE) instead of methanol to minimize side reactions and improve yield, as methanol may lead to complex mixtures .
- Protection/Deprotection : Boc (tert-butyloxycarbonyl) protection of hydrazide intermediates to prevent undesired crosslinking during conjugation steps .
Basic: Which analytical techniques are critical for characterizing this compound structure and purity?
Answer:
- NMR Spectroscopy : Confirm PEG chain length (via ethylene oxide proton signals) and hydrazide proton resonance (NH-NH₂ at ~6–8 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., MALDI-TOF for PEG polydispersity) and hydrazide functionalization .
- FTIR : Identify azide (-N₃) reduction to hydrazide (C=O stretch at ~1650 cm⁻¹ and N-H bends at ~1550 cm⁻¹) .
Advanced: How can researchers optimize this compound conjugation efficiency in biomolecule crosslinking?
Answer:
- pH Control : Perform reactions at pH 4–6 to protonate hydrazide groups, enhancing nucleophilicity for carbonyl (e.g., ketone/aldehyde) conjugation .
- Molar Ratio Optimization : Use a 3:1 molar excess of this compound to target biomolecules to account for steric hindrance from PEG chains .
- Kinetic Monitoring : Track reaction progress via HPLC or UV-Vis spectroscopy (e.g., loss of hydrazide absorbance at ~280 nm) .
Advanced: What strategies mitigate solubility challenges of this compound in aqueous buffers?
Answer:
- PEG Chain Length Adjustment : Shorter PEG segments (e.g., PEG4 vs. PEG12) reduce hydrophilicity-overload-induced aggregation .
- Co-Solvent Systems : Use DMSO (10–20% v/v) or Tween-80 (0.1% w/v) to enhance solubility without denaturing biomolecules .
- Temperature Gradients : Pre-dissolve in warm (40–50°C) buffer to disrupt crystalline PEG domains before cooling to RT .
Data Contradiction: How should researchers address inconsistent crosslinking efficiency reported in literature?
Answer:
- Methodological Audit : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst use) across studies. For example, TFE-based syntheses yield higher-purity hydrazides than methanol .
- Batch Variability Testing : Assess PEG polydispersity (via GPC) and azide-to-hydrazide conversion rates (via iodometric titration) .
- Statistical Re-Analysis : Apply multivariate regression to isolate variables (e.g., pH, buffer composition) influencing efficiency .
Research Design: How to formulate hypothesis-driven research questions for this compound applications in drug delivery?
Answer:
- PICO Framework :
- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored PEG4 chain effects), and Relevant (e.g., ADC development) .
Advanced: What computational tools predict this compound conformational stability in bioconjugates?
Answer:
- Molecular Dynamics (MD) Simulations : Model PEG4 chain flexibility and hydrazide group interactions with biomolecules (e.g., using GROMACS) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies for hydrazide-carbonyl adducts to predict stability under physiological conditions .
- Machine Learning : Train models on existing conjugation efficiency datasets to optimize reaction parameters .
Data Reproducibility: How to ensure consistent results in this compound-based experiments?
Answer:
- Protocol Standardization : Document exact PEG supplier, batch number, and storage conditions (e.g., desiccated at -20°C) .
- Negative Controls : Include unconjugated biomolecules and PEG-only samples to rule out non-specific interactions .
- Collaborative Validation : Share samples with independent labs for cross-verification of conjugation efficiency and stability .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE Requirements : Nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine vapors .
- Waste Disposal : Neutralize residual hydrazine with 10% HCl before disposal .
Advanced: How to troubleshoot low yield in hydrazide-mediated bioconjugation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
